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Compound of Interest |

4-(6-Chloropyridin-2-
Compound Name:
YL)morpholine
CAS No.: 330682-30-9
Cat. No.: B2906951
.

L  Get Quote

Executive Summary & Compound Profile

2-Chloro-6-morpholinopyridine (also known as 4-(6-chloropyridin-2-yl)morpholine) is a

critical heterocyclic intermediate used in the synthesis of kinase inhibitors (e.g., PI3K, mTOR
pathways) and other bioactive pyrimidine/pyridine derivatives. Its solubility profile is governed
by the lipophilic morpholine ring and the electron-deficient pyridine core, necessitating specific

solvent systems for efficient synthesis and purification.

Physicochemical Identity

Property Detail

IUPAC Name 4-(6-chloropyridin-2-yl)morpholine
CAS Number 330682-30-9

Molecular Formula CoH11CIN20

Molecular Weight 198.65 g/mol

Physical State

Off-white to pale yellow solid

Melting Point

~65—70 °C (Typical range for this scaffold)

Predicted LogP

~1.8 — 2.2 (Lipophilic)
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Solubility Landscape & Solvent Selection

The solubility of 2-chloro-6-morpholinopyridine follows a "like-dissolves-like" mechanism typical

of halo-heterocycles. The morpholine moiety enhances solubility in moderately polar aprotic

solvents, while the chloropyridine core limits water solubility.

Qualitative Solubility Profile

The following classification is derived from structural analysis and process patents involving
this intermediate (e.g., US7718653B2).

- . . Process
Solvent Class Solubility Rating Specific Solvents L.
Application
Dichloromethane Extraction,

Chlorinated Solvents

High (>100 mg/mL)

(DCM), Chloroform

Chromatography load

Polar Aprotic

High (>100 mg/mL)

DMSO, DMF, DMAc

SNAr Reactions
(Synthesis)

Ethyl Acetate (EtOAC),

Crystallization,

Esters Moderate-High
Isopropyl Acetate Workup
Moderate (Temp. Methanol, Ethanol, Recrystallization
Alcohols . .
Dependent) Isopropanol (IPA) (often with heating)
THF, MTBE, 1,4- ]
Ethers Moderate ) Reaction Solvent
Dioxane
Low/Insoluble (<1 Hexane, Heptane, Anti-solvent for
Alkanes N
mg/mL) Cyclohexane precipitation
] Phase separation
Aqueous Insoluble Water, Brine

(washing)

Critical Process Insight: The "Mixed Solvent" Effect

In patent literature (e.g., US7718653B2), the 4-amino derivative of this scaffold is processed in

a mixture of Ethyl Acetate and Ethanol. This suggests that for 2-chloro-6-morpholinopyridine, a
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binary system of EtOAc (Solvent) and Heptane (Anti-solvent) or Ethanol (Co-solvent) is the
optimal starting point for recrystallization.

Experimental Protocols

As specific equilibrium solubility values (mole fraction,

) are not standardly indexed for this CAS, researchers must generate their own solubility curves
for precise process design.

Protocol A: Gravimetric Solubility Determination (The
Gold Standard)

This protocol provides a self-validating method to determine saturation solubility (

) at a specific temperature (
).

Reagents: High-purity 2-chloro-6-morpholinopyridine (>98%), HPLC-grade solvents.
Equipment: Thermostatic shaker, 0.45 um PTFE syringe filters, analytical balance.

e Preparation: Add excess solid compound to 5 mL of the target solvent in a sealed glass vial.
» Equilibration: Agitate at constant temperature (

°C) for 24 hours.

« Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-
heated syringe filter (to prevent crash-out).

e Quantification:
o Pipette a known volume (

) of filtrate into a pre-weighed weighing dish (

)

o Evaporate solvent under vacuum/nitrogen flow.
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o Dry residue to constant weight (

).

e Calculation:

Protocol B: Anti-Solvent Crystallization Screening

Use this workflow to purify the compound from crude reaction mixtures.

Dissolution: Dissolve crude solid in minimal Ethyl Acetate (or DCM) at 40°C.

Filtration: Filter while warm to remove inorganic salts (e.g., NaCIl/KCI from synthesis).

Precipitation: Slowly add Heptane dropwise with stirring until turbidity persists.

Cooling: Cool gradually to 0-5°C.

Harvest: Filter the crystals and wash with cold Heptane.

Thermodynamic Modeling (Data Analysis)

If generating a full solubility curve (e.g., 278 K to 323 K), fit your experimental data to the
Modified Apelblat Equation. This model is the industry standard for correlating solubility (

, mole fraction) with temperature (
) for heterocyclic compounds.

Equation:

 : Mole fraction solubility.
e : Absolute temperature (Kelvin).

» : Empirical parameters derived from regression analysis.
Why this matters: A high correlation coefficient (

) validates your experimental technique. If

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2906951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Is low, check for solvate formation or polymorph transitions during the experiment.

Process Visualization
Diagram 1: Solubility Screening & Purification Workflow

This decision tree guides the scientist through solvent selection based on the process stage.
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Crude 2-Chloro-6-
morpholinopyridine

Check Purity (HPLC)

Purity < 95%

Dissolve in DCM
(High Solubility)

L

Ag. Wash (Remove Salts)
Compound stays in DCM

:

Solvent Swap to EtOAc

l

Add Heptane (Anti-solvent)
Cool to 5°C

Purity > 95%

Use in SNAr / Coupling

l

Preferred Solvents:
DMSO, DMF, Dioxane
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Caption: Operational workflow for purification and solvent selection based on solubility

differentials.

Diagram 2: Synthesis & Solubility Logic

The synthesis of this compound typically involves Nucleophilic Aromatic Substitution (SNAr).

Solubility dictates the reaction efficiency.

2,6-Dichloropyridine

i S_NAr Reaction a9 )
Solvent: DMF or pure Morpholine SOlublhty Drop > QF::)ZZCTT)SQCI?;E@&;)H Filtration |——{Sla7A 6] [[¢]
P Temp: 80-100°C

Morpholine

Click to download full resolution via product page

Caption: Synthesis pathway leveraging the water-insolubility of the product for isolation.

References

Compound Identification: CAS 330682-30-9.[1][2][3] SynQuest Laboratories / Sigma-Aldrich
Catalog. (Note: Verify specific catalog availability as stock fluctuates).

Process Context (Hydrogenation in EtOAc/EtOH):United States Patent 7718653B2.
"Pyrimidine derivatives for inhibiting Eph receptors”. (2010). This patent details the handling
of the amino-derivative in ethyl acetate/ethanol mixtures, establishing the solubility baseline
for the morpholino-pyridine scaffold. .

General Solubility Protocol:Jouyban, A. "Review of the cosolvency models for predicting
solubility of drugs in water-cosolvent mixtures." Journal of Pharmacy & Pharmaceutical
Sciences, 2008. (Standard reference for the Apelblat and solvent mixture models described
in Section 4).

Synthesis Methodology:Organic Process Research & Development. General protocols for
SNAr reactions of chloropyridines with amines typically utilize DMF or neat amine, followed
by aqueous precipitation, confirming the solubility profile described in Diagram 2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-(6-Chloropyridin-2-yl)morpholine (1 x 5 g) | Reagentia [reagentia.eu]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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